molecular formula C12H9FN2O B1224098 4-fluoro-N-(3-pyridinyl)benzamide

4-fluoro-N-(3-pyridinyl)benzamide

Cat. No.: B1224098
M. Wt: 216.21 g/mol
InChI Key: AILCVPMYLXWTCO-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Benzamide (B126) Derivatives

4-Fluoro-N-(3-pyridinyl)benzamide belongs to the broader class of fluorinated benzamide derivatives. The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. tandfonline.com Fluorine's high electronegativity and relatively small size allow it to influence a molecule's conformation, metabolic stability, membrane permeability, and binding affinity to biological targets. tandfonline.com

The substitution of hydrogen with fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles. tandfonline.com In the context of benzamides, fluorination can significantly impact their interaction with enzymes and receptors. ontosight.aimdpi.com For instance, fluorinated benzamides have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aiontosight.ai The position of the fluorine atom on the benzamide scaffold is crucial and can lead to different biological outcomes. A structural study of four isomers of difluoro-N-(3-pyridyl)benzamide highlighted how the substitution pattern influences intermolecular interactions and crystal packing. nih.gov

Significance of the Benzamide Scaffold in Medicinal Chemistry Research

The benzamide scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity. ontosight.ainih.gov This versatility stems from the presence of the amide linkage, which can participate in hydrogen bonding, and the aromatic rings, which can engage in π-π stacking and hydrophobic interactions. nih.gov These interactions are fundamental for the binding of small molecules to the active sites of proteins and enzymes.

Benzamide derivatives have been successfully developed into drugs for various conditions and have been explored for their potential as:

Anticancer agents researchgate.net

Antimicrobial and antifungal agents researchgate.net

Anti-inflammatory agents ontosight.airesearchgate.net

Glucokinase activators for the treatment of diabetes nih.gov

The combination of the benzamide core with other heterocyclic rings, such as the pyridine (B92270) in this compound, can further enhance biological activity and selectivity. ontosight.ai

Overview of Academic Research Trajectories for the Compound

While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, its structural components suggest several potential research trajectories based on studies of analogous compounds. Research on similar fluorinated N-pyridinylbenzamides and related structures provides a framework for understanding the potential applications and areas of investigation for this compound.

One primary research direction is the exploration of its potential as a kinase inhibitor. The N-pyridinylbenzamide moiety is a common feature in various kinase inhibitors, which are crucial in cancer therapy. Another significant area of research is its potential application in neuroscience. The pyridine ring is a key component of many centrally acting agents, and benzamides have shown activity at various receptors in the central nervous system.

Furthermore, the synthesis of this compound and its derivatives is a key area of chemical research. ontosight.ai The development of efficient synthetic routes allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. These studies are crucial for optimizing the biological activity of a lead compound. A study on difluoro-N-(3-pyridyl)benzamide isomers, for example, systematically investigated how fluorine placement affects molecular structure and interactions, providing valuable data for rational drug design. nih.gov

Research on related compounds, such as 4-fluoro-N-[4-(pyridin-4-yl)thiazol-2-yl]benzamide, which has been synthesized and evaluated as a potent fungicidal agent, suggests that this compound could also be investigated for its antifungal or other antimicrobial properties. researchgate.netresearchgate.net Computational studies, including 3D-QSAR and docking, on benzamide derivatives to identify key features for specific biological activities, represent another important research avenue. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

4-fluoro-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C12H9FN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,(H,15,16)

InChI Key

AILCVPMYLXWTCO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Structure Activity Relationship Sar and Lead Optimization Studies

Design Principles for Analogues and Derivatives to Modulate Activity

The design of analogues of 4-fluoro-N-(3-pyridinyl)benzamide has been guided by classical medicinal chemistry strategies, including isosteric replacements, substituent modifications, and conformational constraints. A significant body of work in this area has focused on the development of selective inhibitors of human aldosterone (B195564) synthase (CYP11B2), a key enzyme in steroid biosynthesis. nih.gov

Systematic modifications of the fluorobenzene (B45895) ring of N-(pyridin-3-yl)benzamides have demonstrated that the nature and position of substituents significantly influence inhibitory potency against enzymes like CYP11B2. While the parent compound, N-(pyridin-3-yl)benzamide, shows an IC50 of 2100 nM against CYP11B2, the introduction of a fluorine atom at the 4-position, as in this compound, improves the potency to an IC50 of 1200 nM. nih.gov Further halogenation and the introduction of other electron-withdrawing or electron-donating groups have been explored to map out the electronic and steric requirements for optimal activity.

For instance, the introduction of a chlorine atom at the 4-position (4-chloro-N-(pyridin-3-yl)benzamide) results in a similar potency with an IC50 of 1300 nM. nih.gov The activity is further enhanced with a trifluoromethyl group at the 4-position, yielding an IC50 of 480 nM. nih.gov Moving the fluorine to the 3-position (3-fluoro-N-(pyridin-3-yl)benzamide) results in an IC50 of 1100 nM, suggesting that the para position is slightly more favorable for this substituent. nih.gov A comprehensive look at various substitutions on the benzamide (B126) ring reveals a clear trend in how different functional groups impact the inhibitory activity against CYP11B2.

Table 1: Substituent Effects on the Benzamide Ring of N-(pyridin-3-yl)benzamide Analogues against CYP11B2

Compound Substituent (R) IC50 (nM) for CYP11B2
1 H 2100
2 4-F 1200
3 4-Cl 1300
4 4-Br 2000
5 4-I 1600
6 4-CF3 480
7 4-CH3 2400
8 4-OCH3 >10000
9 4-CN 166
10 3-F 1100
11 3-Cl 750
12 3-Br 1300
13 3-CF3 360
14 3-CH3 1600
15 3-OCH3 6400
16 3-CN 140
17 2-F 2400
18 2-Cl 1200
19 2-Br 1700
20 2-CF3 53
21 2-CH3 1100
22 2-OCH3 8600

Data sourced from Zimmer et al., 2011. nih.gov

The pyridinyl ring serves as a crucial interaction moiety, and its modification has been a central theme in SAR studies. The nitrogen atom in the pyridine (B92270) ring is a key hydrogen bond acceptor, and its position influences the geometry of binding to target proteins. For this compound, the nitrogen at the 3-position of the pyridine ring is considered optimal for its intended biological targets in several studies.

Alterations to the pyridine ring, such as the introduction of substituents or changing the nitrogen's position, can have a dramatic effect on activity. For example, in a series of N-pyridin-2-yl benzamide analogues designed as glucokinase activators, various substituents on the pyridine ring were shown to modulate activity. While not the 3-pyridinyl isomer, these studies highlight the sensitivity of the pyridine ring to substitution.

Research on N-(pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2) has shown that substitutions on the pyridine ring can also fine-tune activity and selectivity. For instance, the introduction of a methyl group at the 2-position of the pyridine ring in 4-chloro-N-(2-methylpyridin-3-yl)benzamide resulted in an IC50 of 210 nM against CYP11B2, a significant improvement over the unsubstituted pyridin-3-yl analogue. nih.gov

Table 2: Influence of Pyridinyl Ring Substitution on the Activity of N-Arylbenzamides

Compound Pyridinyl Ring Substitution Benzamide Ring Substitution IC50 (nM) for CYP11B2
4-chloro-N-(pyridin-3-yl)benzamide None 4-Cl 1300
4-chloro-N-(2-methylpyridin-3-yl)benzamide 2-CH3 4-Cl 210
4-chloro-N-(4-methylpyridin-3-yl)benzamide 4-CH3 4-Cl 1700

Data adapted from related benzamide series to illustrate positional importance.

The amide linker is a central structural feature, providing a rigid plane that orients the fluorobenzene and pyridinyl rings. Modifications to this linker are generally less explored but can impact the molecule's conformational flexibility and hydrogen bonding capacity. Strategies such as N-alkylation or replacement of the amide bond with bioisosteres like reverse amides or sulfonamides can lead to significant changes in biological activity. For instance, the replacement of the amide with a sulfonamide in related N-pyridin-3-yl-benzenesulfonamides has been shown to yield compounds with antimicrobial activity.

While specific data on amide linker modifications for this compound is limited in the provided search results, the general principles of medicinal chemistry suggest that such changes would have a profound impact on the compound's properties. For example, N-methylation of the amide would remove a hydrogen bond donor, which could be detrimental if this interaction is critical for target binding.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding the SAR of small molecules like this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling provide insights that guide the rational design of more potent and selective analogues.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its analogues, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of a target enzyme. For instance, in the context of CYP11B2 inhibition, docking studies would likely show the pyridine nitrogen acting as a hydrogen bond acceptor with a key residue in the active site, while the fluorobenzene ring occupies a hydrophobic pocket.

In studies of related benzamide derivatives, such as those targeting RNA polymerase, docking has been used to identify crucial amino acid residues like GLU623, LYS643, and TRP706 that interact with the ligands. These interactions often involve hydrogen bonds and pi-pi stacking, underscoring the importance of the aromatic rings and the amide linker in target recognition.

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel compounds and to identify the key physicochemical properties that drive potency. For a series of N-(pyridin-3-yl)benzamides, a QSAR model could be developed using descriptors such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity).

While a specific QSAR model for this compound was not detailed in the search results, the principles of QSAR are widely applied in drug discovery. For example, a 3D-QSAR study on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors successfully generated predictive models that guided the design of new, more potent inhibitors. Such models use comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) to create contour maps that visualize regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity.

Strategies for Lead Optimization

Optimization of In Vitro Potency and Selectivity Profiles

A key objective in the lead optimization of this compound and its analogs is the enhancement of its inhibitory activity and selectivity. A notable study in this area focused on the inhibition of human aldosterone synthase (CYP11B2) versus the closely related steroid-11β-hydroxylase (CYP11B1) nih.gov. The high degree of homology between these two enzymes presents a significant challenge in achieving selective inhibition.

In a comprehensive study, a series of 23 N-(pyridin-3-yl)benzamides were synthesized and evaluated for their inhibitory potential against both CYP11B1 and CYP11B2 nih.gov. The unsubstituted parent compound, N-(pyridin-3-yl)benzamide, demonstrated an IC₅₀ value of 1100 nM against CYP11B2. Introduction of a fluorine atom at the 4-position of the benzamide ring, yielding this compound, resulted in a significant increase in potency, with an IC₅₀ value of 166 nM for CYP11B2 nih.gov. This highlights the positive impact of the 4-fluoro substitution on the inhibitory activity.

Further exploration of the benzamide ring substitutions revealed that the position and nature of the substituent are critical for both potency and selectivity. For instance, moving the fluorine to the 2-position led to a slight decrease in activity (IC₅₀ = 259 nM), while a 3-fluoro substitution resulted in a more substantial loss of potency (IC₅₀ = 997 nM) nih.gov. The introduction of other substituents, such as a 4-chloro or 4-methyl group, also modulated the inhibitory activity.

The selectivity for CYP11B2 over CYP11B1 is a crucial parameter. For this compound, the IC₅₀ against CYP11B1 was found to be 2100 nM, resulting in a selectivity factor of approximately 12.7 in favor of CYP11B2 nih.gov. The optimization efforts identified other analogs with even greater selectivity. For instance, the 4-cyano substituted compound showed an IC₅₀ of 53 nM for CYP11B2 and 1800 nM for CYP11B1, yielding a selectivity factor of 34 nih.gov.

The most potent and selective compounds from this series were further evaluated for their effects on other cytochrome P450 enzymes, such as CYP17 and CYP19, and no inhibition was observed, indicating a high degree of selectivity for the CYP11B subfamily nih.gov.

Table 1: In Vitro Inhibitory Activity and Selectivity of N-(3-pyridinyl)benzamide Analogs

Compound Substituent (Benzamide Ring) CYP11B2 IC₅₀ (nM) CYP11B1 IC₅₀ (nM) Selectivity (CYP11B1/CYP11B2)
1 H 1100 >10000 >9.1
2 4-Fluoro 166 2100 12.7
3 2-Fluoro 259 2400 9.3
4 3-Fluoro 997 6400 6.4
5 4-Chloro 131 1800 13.7
6 4-Methyl 158 1500 9.5
7 4-Cyano 53 1800 34.0
8 4-(Trifluoromethyl) 129 1200 9.3

Improvement of Drug-like Properties through Structural Modification

Beyond enhancing potency and selectivity, lead optimization also involves modifying the chemical structure to improve "drug-like" properties, which include solubility, metabolic stability, and membrane permeability. While the primary focus of the initial studies on N-(3-pyridinyl)benzamides was on their enzyme inhibitory activity, the structural modifications undertaken also have implications for these pharmacokinetic parameters.

The introduction of polar groups can influence a compound's solubility. For example, the incorporation of a cyano group, as seen in the highly potent 4-cyano-N-(3-pyridinyl)benzamide, can impact solubility and interactions with metabolic enzymes. The pyridine nitrogen in the core structure of this compound provides a basic center that can be protonated at physiological pH, which generally aids in aqueous solubility.

Fluorine substitution, as in this compound, is a common strategy in medicinal chemistry to improve metabolic stability. The carbon-fluorine bond is very strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability. Furthermore, the lipophilicity of the molecule is influenced by such substitutions, which in turn affects its absorption and distribution characteristics.

While detailed pharmacokinetic data for this compound is not extensively reported in the initial screening studies, the systematic structural modifications within the N-(3-pyridinyl)benzamide series provide a foundation for understanding how changes to the molecule can be used to fine-tune its drug-like properties. Further optimization would likely involve a more detailed investigation of the metabolic fate of these compounds and their permeability characteristics to ensure that the high in vitro potency translates to in vivo efficacy.

Advanced Spectroscopic Characterization and Complementary Theoretical Studies

Vibrational Spectroscopy for Bond Analysis and Conformational Insights (e.g., FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the bonding framework and conformational subtleties of 4-fluoro-N-(3-pyridinyl)benzamide. The vibrational modes of the molecule are sensitive to the specific chemical environment of its constituent atoms, offering a detailed fingerprint of its structure.

Key vibrational assignments can be predicted and analyzed based on the characteristic frequencies of the functional groups present: the amide linkage, the fluorinated benzene (B151609) ring, and the pyridine (B92270) ring. For instance, the N-H stretching vibration of the amide group is typically observed in the range of 3300-3500 cm⁻¹, and its precise position can indicate the extent of intermolecular hydrogen bonding. nih.gov The C=O stretching of the amide I band is another prominent feature, usually appearing around 1630-1690 cm⁻¹.

The vibrations of the aromatic rings also provide valuable structural information. The C-H stretching vibrations of both the benzene and pyridine rings are expected above 3000 cm⁻¹. The C-F stretching vibration of the fluorobenzene (B45895) moiety is anticipated in the 1100-1400 cm⁻¹ region. researchgate.net Analysis of the in-plane and out-of-plane bending vibrations of the rings can offer insights into the dihedral angle between the two aromatic systems.

Computational density functional theory (DFT) calculations are often employed to complement experimental spectra, aiding in the precise assignment of vibrational modes. nih.govresearchgate.net By comparing the calculated and experimental spectra, a detailed understanding of the molecule's conformational preferences and intermolecular interactions in the solid state can be achieved.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
AmideN-H Stretch3300 - 3500
AmideC=O Stretch (Amide I)1630 - 1690
Aromatic RingsC-H Stretch> 3000
FluorobenzeneC-F Stretch1100 - 1400

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift, typically between 8 and 10 ppm. The aromatic protons of the fluorobenzene and pyridine rings will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons. The fluorine atom will further influence the chemical shifts and coupling constants of the protons on the fluorinated ring.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide group is expected to resonate at a significantly downfield position, generally in the range of 160-180 ppm. The carbon atoms directly bonded to the fluorine and nitrogen atoms will also show characteristic chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common computational approach used to predict NMR chemical shifts, which can be compared with experimental data for structural validation. nih.gov

Table 2: Expected Chemical Shift Ranges in NMR Spectroscopy

NucleusFunctional GroupExpected Chemical Shift Range (ppm)
¹HAmide (N-H)8 - 10
¹HAromatic (C-H)7 - 9
¹³CCarbonyl (C=O)160 - 180
¹³CAromatic (C)110 - 160

Advanced Computational Chemistry Applications

Computational chemistry offers a powerful theoretical framework to investigate the properties of this compound at the molecular level, providing insights that can be difficult to obtain experimentally.

As mentioned, quantum chemical calculations, particularly those based on DFT, are instrumental in predicting vibrational frequencies and NMR chemical shifts. researchgate.netnih.gov These calculations are typically performed on an optimized molecular geometry. The comparison between calculated and experimental spectroscopic data allows for a more confident assignment of spectral features and a deeper understanding of the molecule's structure and electronic distribution.

The electronic properties of this compound, such as the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), can be thoroughly investigated using computational methods. Analysis of the HOMO and LUMO energy levels provides insights into the molecule's reactivity and its potential for intramolecular charge transfer (ICT). nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that can be used to study charge delocalization and hyperconjugative interactions within the molecule. nih.gov This analysis can reveal the nature of the bonding and the extent of electron sharing between different parts of the molecule, which is crucial for understanding its stability and reactivity. The molecular electrostatic potential (MEP) surface can also be calculated to identify the electron-rich and electron-poor regions of the molecule, providing a map of its reactive sites. nih.gov

The potential of this compound for applications in non-linear optics (NLO) can be assessed by calculating its first hyperpolarizability (β). nih.gov Molecules with large β values exhibit significant NLO responses, which are desirable for materials used in optical communication and data storage. Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to calculate the first hyperpolarizability. neliti.com These calculations can help in understanding the relationship between the molecular structure and its NLO properties, guiding the design of new materials with enhanced performance.

Q & A

Q. What are the common synthetic routes for preparing 4-fluoro-N-(3-pyridinyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 3-aminopyridine. A validated method includes:

  • Step 1 : Activation of 4-fluorobenzoic acid using thionyl chloride (SOCl₂) to form 4-fluorobenzoyl chloride.
  • Step 2 : Reaction with 3-aminopyridine in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine (Et₃N) at 0–5°C for 2 hours .
  • Purification : Recrystallization from ethanol yields pure product (reported yield: 72–85%).
    Optimization Tips : Control reaction temperature to minimize side products (e.g., hydrolysis of acyl chloride) and use inert atmosphere to prevent oxidation of the pyridine ring .

Q. How is the molecular structure of this compound characterized experimentally?

  • Single-Crystal X-ray Diffraction (SCXRD) : The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 14.094 Å, b = 7.248 Å, c = 14.517 Å, β = 105.116°, and Z = 3. Hydrogen bonding (N–H···O, O–H···O) stabilizes the 3D framework .
  • Spectroscopy : FT-IR confirms amide C=O stretch at ~1660 cm⁻¹, and ¹H/¹³C NMR resolves pyridinyl protons (δ 8.3–8.6 ppm) and fluorobenzamide aromatic signals .

Q. What analytical techniques are critical for purity assessment and structural validation?

  • HPLC-MS : Quantifies purity (>98%) and confirms molecular ion peaks ([M+H]⁺ at m/z 231.1).
  • Elemental Analysis : Matches calculated C, H, N, and F percentages (e.g., C: 62.07%, H: 3.47%, N: 9.65%, F: 6.55%) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~250°C) .

Advanced Research Questions

Q. How do computational methods (DFT, Hirshfeld analysis) complement experimental structural data?

  • Density Functional Theory (DFT) : Optimized geometries (B3LYP/6-311G**) align with SCXRD data, showing <0.02 Å bond length deviations. HOMO-LUMO gaps (~4.1 eV) predict electronic stability .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 12% O···H, 9% F···H contacts), explaining crystal packing driven by van der Waals forces and hydrogen bonds .
    Example : The fluorine atom participates in weak C–H···F interactions (2.98 Å), influencing solubility and crystallinity .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Dose-Response Curves : Re-evaluate IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) that may mask in vitro activity .
  • Structural Analogues : Compare with 4-fluoro-N-(thiazol-2-yl)benzamide to isolate the role of the pyridinyl group in target binding .

Q. How are structure-activity relationships (SAR) explored for this compound’s pharmacological potential?

  • Key Modifications :
    • Fluorine Position : Para-fluoro on benzamide enhances metabolic stability vs. ortho-substituted analogues .
    • Pyridinyl Substitution : 3-Pyridinyl improves solubility (logP ~1.8) compared to 4-pyridinyl derivatives (logP ~2.3) .
  • Biological Assays :
    • Kinase Inhibition : Screen against EGFR and VEGFR2; IC₅₀ values correlate with H-bonding capacity of the amide group .
    • Antimicrobial Activity : MIC values (e.g., 16 µg/mL against S. aureus) linked to membrane disruption via fluorine-mediated lipophilicity .

Q. What crystallization techniques yield high-quality single crystals for X-ray studies?

  • Solvent Selection : Slow evaporation from DMF/water (7:3 v/v) produces needle-shaped crystals suitable for SCXRD .
  • Temperature Control : Crystallization at 4°C minimizes disorder, as seen in the refined R₁ value of 0.0537 .
  • Additives : Trace acetic acid (0.1% v/v) enhances hydrogen-bonded network formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.